molecular formula C24H36N2O9 B2912767 2-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide oxalate CAS No. 1396556-84-5

2-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide oxalate

Cat. No.: B2912767
CAS No.: 1396556-84-5
M. Wt: 496.557
InChI Key: CYYFROCBRHVYNC-UHFFFAOYSA-N
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Description

2-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide oxalate is a complex organic compound that may have potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a piperidine ring, a tetrahydrofuran moiety, and a dimethoxybenzyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide oxalate typically involves multiple steps, including the formation of the piperidine ring, the introduction of the dimethoxybenzyl group, and the attachment of the tetrahydrofuran moiety. Common synthetic routes may include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Dimethoxybenzyl Group: This step may involve nucleophilic substitution reactions using 3,5-dimethoxybenzyl chloride or similar reagents.

    Attachment of the Tetrahydrofuran Moiety: This can be done through etherification reactions using tetrahydrofuran derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide oxalate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert certain functional groups to their corresponding alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) may be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as an intermediate in the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it may be studied for its potential effects on cellular processes or as a tool for probing biological pathways.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as its ability to interact with specific biological targets.

Industry

In industry, it may find applications in the development of new materials or as a component in specialized chemical formulations.

Mechanism of Action

The mechanism of action of 2-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide oxalate would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
  • 2-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide hydrochloride

Uniqueness

The uniqueness of 2-(4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide oxalate lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-[4-[(3,5-dimethoxyphenyl)methoxymethyl]piperidin-1-yl]-N-(oxolan-2-ylmethyl)acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N2O5.C2H2O4/c1-26-20-10-18(11-21(12-20)27-2)16-28-15-17-5-7-24(8-6-17)14-22(25)23-13-19-4-3-9-29-19;3-1(4)2(5)6/h10-12,17,19H,3-9,13-16H2,1-2H3,(H,23,25);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYYFROCBRHVYNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)COCC2CCN(CC2)CC(=O)NCC3CCCO3)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36N2O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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